molecular formula C13H12BrN5OS B11152900 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11152900
M. Wt: 366.24 g/mol
InChI Key: JVKOMWMHURIKCD-UHFFFAOYSA-N
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Description

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, imidazole, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the imidazole and pyrazole moieties. Common reagents used in these reactions include bromine, imidazole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(5-bromothiophen-2-yl)-1H-imidazole: Shares the thiophene and imidazole rings but lacks the pyrazole moiety.

    N-(2-(1H-imidazol-4-yl)ethyl)-1H-pyrazole-3-carboxamide: Contains the imidazole and pyrazole rings but lacks the thiophene moiety.

    5-bromothiophene-2-carboxamide: Contains the thiophene ring but lacks the imidazole and pyrazole moieties.

Uniqueness

The uniqueness of 5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C13H12BrN5OS

Molecular Weight

366.24 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H12BrN5OS/c14-12-2-1-11(21-12)9-5-10(19-18-9)13(20)16-4-3-8-6-15-7-17-8/h1-2,5-7H,3-4H2,(H,15,17)(H,16,20)(H,18,19)

InChI Key

JVKOMWMHURIKCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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